m-PEG3-Sulfone-PEG3-Boc
Description
Evolution of Bifunctional PEG Linkers in Contemporary Chemical Research
The application of PEG in biological research began in the 1970s with its conjugation to proteins to extend their circulation time and reduce immune responses. chempep.com The initial PEG reagents were often simple and targeted abundant functional groups like amines, leading to heterogeneous products. conicet.gov.ar Over the past decades, PEG linkers have evolved from these early, relatively simple homobifunctional spacers to highly sophisticated heterobifunctional systems. chempep.comjenkemusa.com This evolution was driven by the need for more precise control over the conjugation process, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs) and Proteolysis-targeting chimeras (PROTACs). molecularcloud.orgbiochempeg.comjenkemusa.com
Modern research demands monodisperse or discrete PEG linkers, which have a specific, defined number of PEG units and thus a precise molecular weight. broadpharm.com This contrasts with older, polydisperse PEGs that were mixtures of different chain lengths. nih.gov The development of heterobifunctional linkers, which possess two different reactive groups (X-PEG-Y), allows for sequential, controlled reactions with different molecules, a critical requirement for constructing complex bioconjugates. jenkemusa.comjenkemusa.com The linker m-PEG3-Sulfone-PEG3-t-butyl ester is a prime example of this advanced design, offering distinct functionalities at each end of a precisely defined spacer.
Structural Design Principles of m-PEG3-Sulfone-PEG3-t-butyl ester
The structure of m-PEG3-Sulfone-PEG3-t-butyl ester is a testament to rational chemical design. Each component of the molecule is chosen to perform a specific function.
m-PEG3 (Methoxy-triethylene glycol): This terminal group consists of a short, three-unit PEG chain capped with a methoxy (B1213986) group. The methoxy cap renders this end of the molecule inert, preventing it from participating in further reactions. The PEG chain itself enhances water solubility and provides a flexible spacer. chempep.combroadpharm.com
Sulfone Group (-SO2-): Positioned centrally, the sulfone group is a key functional element. It is a chemically stable, rigid, and strongly electron-withdrawing moiety. wikipedia.org In some linker designs, the atoms adjacent to the sulfone group can be functionalized for specific reactions or the sulfone itself can be used to control the rate of drug release through non-enzymatic elimination reactions. google.comacs.org
PEG3 (Triethylene glycol): A second three-unit PEG chain provides symmetry and extends the spacer length, further increasing hydrophilicity. The defined length of the two PEG3 units is crucial for applications like PROTACs, where the distance between the two ends of the linker must be optimized for biological activity. biochempeg.com
t-Butyl Ester Group (-C(O)O-C(CH3)3): This group serves as a protecting group for a carboxylic acid. thieme.de The carboxylic acid is a versatile functional handle that can be activated to react with amines to form stable amide bonds. axispharm.com The t-butyl ester is stable under many reaction conditions but can be selectively removed, or "deprotected," under acidic conditions (e.g., using trifluoroacetic acid) to reveal the reactive carboxylic acid. broadpharm.comthieme.de
Table 1: Physicochemical Properties of m-PEG3-Sulfone-PEG3-t-butyl ester
| Property | Value |
|---|---|
| CAS Number | 2055041-00-2 |
| Molecular Formula | C21H42O10S |
| Molecular Weight | 486.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and most organic solvents |
Significance of Sulfone and t-Butyl Ester Moieties in PEG Functionalization
The inclusion of the sulfone and t-butyl ester groups provides advanced functionality beyond that of a simple spacer.
The sulfone group is a key feature due to its high chemical stability and its influence on adjacent parts of the molecule. wikipedia.orgresearchgate.net Unlike more reactive groups, the sulfone linker is robust, which is advantageous during multi-step syntheses. researchgate.net In certain contexts, sulfones can act as Michael acceptors or be involved in elimination reactions, offering potential for controlled cleavage mechanisms. wikipedia.orgnih.gov The presence of a bis-sulfone can also be used as a highly reactive alkylating agent to bridge two thiol groups, for instance in site-specific antibody conjugation. axispharm.com This stability and potential for controlled reactivity make the sulfone group a versatile component in modern linker design. google.com
The tert-butyl (t-butyl) ester is a widely used protecting group for carboxylic acids in organic synthesis. thieme.deyoutube.com Its primary role is to mask the reactivity of the carboxylic acid while other chemical modifications are performed elsewhere on the molecule. Its key advantage is its stability to a wide range of nucleophiles and basic conditions, while being easily and cleanly removable with acid. thieme.deacs.org This "orthogonal" reactivity allows chemists to unmask the carboxylic acid at a specific, desired step in a synthetic sequence, enabling the subsequent conjugation to an amine-containing molecule like a protein, peptide, or small-molecule drug. axispharm.comorganic-chemistry.org
Table 2: Functional Breakdown of Structural Moieties
| Moiety | Type | Primary Function |
|---|---|---|
| m-PEG3 | Inert Terminus / Spacer | Provides an inert end, enhances hydrophilicity, and contributes to spacer length. |
| Sulfone | Central Linker Core | Offers high chemical stability, structural rigidity, and potential for controlled release strategies. wikipedia.orggoogle.com |
| PEG3 | Hydrophilic Spacer | Increases water solubility and provides a defined distance between the two ends of the linker. chempep.com |
| t-Butyl Ester | Protecting Group | Masks a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation. broadpharm.comthieme.de |
Scope and Academic Context of m-PEG3-Sulfone-PEG3-t-butyl ester Research
The compound m-PEG3-Sulfone-PEG3-t-butyl ester is not a therapeutic agent itself but rather a sophisticated chemical building block. Its research context lies firmly within the fields of medicinal chemistry, chemical biology, and materials science. chempep.commolecularcloud.org It is designed for researchers who are building complex molecular architectures for specific purposes, such as:
PROTACs: These molecules require linkers of a specific length and geometry to effectively bring a target protein and an E3 ligase together for degradation. The defined PEG chains and central core of this linker are well-suited for such applications. biochempeg.comnih.gov
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent drug to an antibody. The hydrophilic PEG components can improve the solubility and pharmacokinetic properties of the entire conjugate. molecularcloud.orgbiochempeg.combiochempeg.com
Functionalization of Surfaces and Nanoparticles: PEG linkers are used to modify surfaces to improve biocompatibility or to attach biomolecules for diagnostic or sensing applications. creativepegworks.com
The heterobifunctional nature of this linker—having an inert methoxy end and a "latent" carboxylic acid end—allows for its directional incorporation into a larger molecule. A researcher could, for example, synthesize a molecule containing this linker, then deprotect the t-butyl ester to reveal the carboxylic acid, and finally couple that acid to a protein or another synthetic component. This level of control is essential for the rational design of next-generation therapeutics and advanced biomaterials.
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| m-PEG3-Sulfone-PEG3-t-butyl ester | - |
| Polyethylene (B3416737) Glycol | PEG |
| Antibody-Drug Conjugate | ADC |
| Proteolysis-targeting chimera | PROTAC |
| Trifluoroacetic acid | TFA |
| Carbon | C |
| Sulfur Dioxide | SO2 |
| Oxygen | O |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O10S/c1-20(2,3)30-19(21)5-6-25-9-10-27-12-14-29-16-18-31(22,23)17-15-28-13-11-26-8-7-24-4/h5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIESCEHPGVJPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCS(=O)(=O)CCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124951 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-00-2 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-thiatricosanoic acid, 1,1-dimethylethyl ester, 13,13-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for M Peg3 Sulfone Peg3 T Butyl Ester and Analogous Systems
Precursor Synthesis Strategies
The assembly of the target molecule relies on the synthesis of two key building blocks: a methoxy-terminated PEG3 alcohol derivative and a t-butyl ester-terminated PEG3 building block. These precursors are designed to present reactive functionalities that allow for their subsequent coupling and the formation of the sulfone bridge.
The synthesis of m-PEG3-alcohol, or 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol, serves as the foundational step for one half of the target molecule. A common and efficient method to generate a reactive intermediate from this alcohol is through tosylation. This process converts the terminal hydroxyl group into a good leaving group, making it susceptible to nucleophilic substitution.
A typical procedure involves dissolving tri(ethylene glycol) monomethyl ether in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water. The solution is cooled, and p-toluenesulfonyl chloride is added slowly in the presence of a base like sodium hydroxide (B78521). The base neutralizes the HCl generated during the reaction, driving the formation of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. This tosylated intermediate is a versatile precursor for introducing a thiol group.
To obtain the corresponding thiol, the tosylated m-PEG3 can be reacted with a sulfur nucleophile. A well-established method involves the use of thiourea (B124793). The tosylated m-PEG3 is refluxed with thiourea in an ethanol/water mixture. This initially forms a thiouronium salt, which is then hydrolyzed under basic conditions (e.g., by adding a sodium hydroxide solution and continuing to reflux) to yield the desired 2-[2-(2-methoxyethoxy)ethoxy]-ethanethiol. This thiol is a key nucleophile for the subsequent construction of the thioether precursor to the sulfone.
| Starting Material | Reagents | Intermediate/Product | Typical Conditions |
| Tri(ethylene glycol) monomethyl ether | p-Toluenesulfonyl chloride, NaOH | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | THF/water, 0 °C to RT |
| 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | Thiourea, then NaOH | 2-[2-(2-methoxyethoxy)ethoxy]-ethanethiol | Ethanol/water, reflux |
This table outlines the common steps to synthesize the m-PEG3-thiol precursor.
The other essential precursor is a PEG3 chain functionalized with a t-butyl ester. The t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions in a later step. A common starting material for this building block is a commercially available hydroxy-PEG3-t-butyl ester, such as tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.
To make this precursor reactive towards the m-PEG3-thiol, its terminal hydroxyl group must be converted into a good leaving group, similar to the strategy for the m-PEG3-alcohol. This can be achieved through tosylation or by converting it into an alkyl halide. For instance, reaction with p-toluenesulfonyl chloride in the presence of a base would yield the corresponding tosylate. Alternatively, reaction with a brominating agent, such as N-bromosuccinimide and triphenylphosphine, would produce the bromo-PEG3-t-butyl ester. The resulting activated PEG3-t-butyl ester is an electrophile ready for reaction with the m-PEG3-thiol.
| Starting Material | Activation Method | Reactive Intermediate |
| tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | Tosylation (TsCl, base) | tert-Butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate |
| tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | Bromination (NBS, PPh3) | tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate |
This table shows potential activation methods for the PEG3-t-butyl ester building block.
Formation of the Sulfone Linkage
The central sulfone group is a key feature of the target molecule, providing stability and influencing the linker's polarity. Its formation is typically a two-step process: initial formation of a thioether linkage followed by oxidation.
The most direct route to the sulfone is through the oxidation of a thioether precursor. This precursor, m-PEG3-S-PEG3-t-butyl ester, is synthesized by the nucleophilic attack of the m-PEG3-thiol on the activated PEG3-t-butyl ester (e.g., the bromide or tosylate). This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate organic solvent like acetonitrile (B52724) or DMF.
Once the thioether is formed and purified, it is oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally performed in a chlorinated solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0 °C and allowing it to warm to room temperature. The use of at least two equivalents of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, avoiding the formation of the sulfoxide (B87167) intermediate. Other oxidizing agents, such as hydrogen peroxide in the presence of a suitable catalyst (e.g., a tungsten-based catalyst) or Oxone®, can also be effective. google.com The choice of oxidant and reaction conditions is crucial to prevent side reactions and ensure a high yield of the desired sulfone. google.com
| Reaction Step | Reactants | Product | Typical Reagents & Conditions |
| Thioether Formation | m-PEG3-thiol, Activated PEG3-t-butyl ester | m-PEG3-S-PEG3-t-butyl ester | K2CO3, Acetonitrile, RT |
| Oxidation | m-PEG3-S-PEG3-t-butyl ester | m-PEG3-Sulfone-PEG3-t-butyl ester | m-CPBA, Dichloromethane, 0 °C to RT |
This table summarizes the two-step oxidative route to the final product.
While oxidation of a pre-formed thioether is the most common method, alternative strategies for constructing unsymmetrical sulfones exist and can be adapted for PEGylated systems. One such method involves the reaction of a sulfinate salt with an alkyl halide. nih.govnanomaterchem.com
In this approach, one of the PEG precursors would be converted into a sulfinate salt. For example, the m-PEG3-thiol could be oxidized to the corresponding m-PEG3-sulfinic acid, which can then be converted to its sodium salt. This m-PEG3-sulfinate salt can then react with the activated PEG3-t-butyl ester (e.g., the bromide) to form the sulfone linkage directly. This method avoids the thioether intermediate but requires the synthesis and handling of the less common sulfinate derivatives. Copper or palladium catalysts are sometimes employed to facilitate this coupling reaction, especially with less reactive halides. nanomaterchem.comorganic-chemistry.org
Another innovative approach utilizes Rongalite (sodium hydroxymethanesulfinate) as a building block. Reaction of Rongalite with two different alkyl halides in a stepwise manner can be used to construct unsymmetrical sulfones, offering a one-pot or telescoped synthesis. nih.gov This could potentially be adapted for the synthesis of the target molecule by sequentially reacting Rongalite with the activated m-PEG3 and PEG3-t-butyl ester precursors.
Protecting Group Strategies in Synthesis of m-PEG3-Sulfone-PEG3-t-butyl ester
The successful synthesis of m-PEG3-Sulfone-PEG3-t-butyl ester hinges on an effective protecting group strategy. The primary protecting group in the target molecule is the t-butyl ester, which masks a carboxylic acid functionality. The key advantage of the t-butyl group is its stability under a wide range of reaction conditions, including the basic conditions often used for Williamson ether synthesis-type reactions and the oxidative conditions for sulfone formation. It can be selectively removed at the end of the synthesis under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, to reveal the free carboxylic acid for subsequent conjugation. nih.gov
In the synthesis of the precursors, other protecting groups might be considered. For instance, if the starting material for the PEG3-t-butyl ester building block contained other functional groups, these would need to be protected. The choice of protecting groups must be orthogonal, meaning that one group can be removed without affecting the others. For example, if a hydroxyl group needed temporary protection during the synthesis, a silyl (B83357) ether (like TBDMS) or a benzyl (B1604629) ether could be used. A benzyl group can be removed by hydrogenolysis, which would not affect the t-butyl ester. google.comd-nb.info Similarly, base-labile protecting groups could be used if acidic deprotection needs to be avoided in intermediate steps. d-nb.info The selection of these groups must be carefully planned to be compatible with all the reaction steps, from precursor synthesis to the final deprotection. google.com
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality Notes |
| Carboxylic Acid | tert-Butyl (t-Bu) | Acidic (e.g., TFA) | Stable to base and many oxidative/reductive conditions. |
| Hydroxyl | Benzyl (Bn) | Hydrogenolysis (H2, Pd/C) | Stable to acid and base. Orthogonal to t-butyl. |
| Hydroxyl | Silyl Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Stable to many conditions but can be acid/base labile. |
| Amine | Boc | Acidic (e.g., TFA) | Deprotected under similar conditions to t-butyl ester. |
This table provides examples of protecting groups and their compatibility.
Role of t-butyl Ester as a Protecting Group
In the synthesis of complex molecules like m-PEG3-Sulfone-PEG3-t-butyl ester, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The tert-butyl (t-butyl) ester group serves as a common and effective protecting group for carboxylic acids. Its widespread use is due to its stability across a broad range of reaction conditions, particularly those that are basic or nucleophilic. This stability is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the carboxylic acid.
The t-butyl ester can be selectively removed, or "deprotected," under acidic conditions. broadpharm.combroadpharm.com This specific cleavage condition allows for controlled, sequential reactions. For instance, in a heterobifunctional PEG linker, one terminus might be a carboxylic acid protected as a t-butyl ester, while the other terminus has a different functional group, such as an amine protected by a Boc group. The t-butyl ester's stability allows for the selective deprotection and reaction of the amine group while the carboxylic acid remains shielded.
The synthesis of t-butyl ester prodrugs of L-γ-methyleneglutamic acid amides illustrates this principle. In this process, the cyclic amide ring was opened with lithium hydroxide (LiOH) to yield a carboxylic acid, while the t-butyl ester on another part of the molecule remained intact due to its stability in basic conditions. nih.gov This selective reactivity is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures.
Orthogonal Protecting Group Chemistries in Multi-functional PEGylation
Orthogonal protecting group strategy is a powerful concept in chemical synthesis that allows for the selective removal of one protecting group in the presence of others on the same molecule. biosynth.com This is achieved by using protecting groups that are labile (removable) under different, non-interfering chemical conditions. biosynth.comresearchgate.net This approach provides precise control over which functional group is exposed for the next reaction step, which is critical in the synthesis of multi-functional PEGylation reagents. beilstein-journals.org
A classic example of an orthogonal system in solid-phase peptide synthesis (SPPS) is the combination of the fluorenylmethyloxycarbonyl (Fmoc) group for protecting amines and the tert-butyl (tBu) group for protecting side chains. biosynth.comresearchgate.net The Fmoc group is removed under basic conditions, while the tBu group is cleaved by acid. biosynth.com This allows for the iterative deprotection of the N-terminus and coupling of amino acids without disturbing the side-chain protecting groups until the final deprotection step.
In the context of PEG linkers, orthogonality enables the creation of heterobifunctional molecules. The subject compound, m-PEG3-Sulfone-PEG3-t-butyl ester, is a simple example of a heterobifunctional linker. It possesses two different termini:
One end is capped with a methyl group (the "m" in m-PEG), which is a stable, permanent protecting group that does not react under typical conjugation conditions.
The other end features a t-butyl ester, an acid-labile protecting group. broadpharm.com
This design allows the t-butyl ester to be selectively cleaved to reveal a carboxylic acid, which can then be coupled to a primary amine on a target molecule using activators like EDC or HATU. broadpharm.comaxispharm.com More complex systems can employ multiple orthogonal protecting groups, allowing for the synthesis of branched or multi-armed PEG structures where different arms can be functionalized in a specific order. beilstein-journals.orgd-nb.info For instance, a PEG linker could incorporate an acid-labile group, a base-labile group, and a photolabile group, each masking a different reactive site and allowing for a highly controlled, stepwise conjugation strategy. researchgate.net
Purification and Isolation Techniques in PEG Linker Synthesis
The purification and isolation of polyethylene (B3416737) glycol (PEG) linkers and their conjugates present significant challenges, primarily due to their physical properties and potential for heterogeneity. PEGs are often oily or waxy substances, making them difficult to handle, and their synthesis can result in a mixture of products, including unreacted starting materials and molecules with different PEGylation degrees or positional isomers. thieme-connect.combiopharminternational.com Consequently, robust purification techniques are essential to obtain high-purity materials.
Chromatographic methods are the most common and effective techniques for purifying PEGylated compounds. The choice of method depends on the specific properties of the PEG linker and the impurities present.
| Purification Technique | Principle of Separation | Applications in PEG Synthesis |
| Ion-Exchange Chromatography (IEX) | Separation based on differences in surface charge. | Highly effective for separating PEGylated proteins based on the protein-to-PEG ratio and for isolating positional isomers, as the PEG chains can shield the protein's surface charges to varying degrees. biopharminternational.com |
| Size-Exclusion Chromatography (SEC) | Separation based on differences in hydrodynamic radius (molecular size). | Efficient for removing low-molecular-weight impurities, such as unreacted PEG reagents or hydrolysis byproducts, from the larger PEGylated conjugate. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on differences in hydrophobicity. | Widely used for purifying peptides and small proteins. It can be used on an analytical scale to identify PEGylation sites and separate positional isomers of PEGylated conjugates. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on weak hydrophobic interactions between the analyte and the stationary phase. | Exploits changes in surface hydrophobicity upon PEGylation to separate conjugates. The attachment site of the PEG chain can influence the protein's interaction with the hydrophobic resin, enabling the separation of isomers. |
For challenging purifications, especially on a large scale where PEGs are oily, alternative methods have been developed. One such strategy involves the complexation of PEG-containing molecules with magnesium chloride (MgCl2) in a mixture of dichloromethane (CH2Cl2) and tetrahydrofuran (THF). thieme-connect.com This process causes the previously oily PEG to precipitate as a solid complex, which can be easily isolated. The PEG linker can then be recovered with high purity by a simple aqueous workup. thieme-connect.com This method, however, may not be suitable for PEGs containing more reactive functional groups like cyclic alkynes. thieme-connect.com
Reactivity and Reaction Mechanisms of M Peg3 Sulfone Peg3 T Butyl Ester
Reactivity of the Sulfone Moiety
The sulfone group in m-PEG3-Sulfone-PEG3-t-butyl ester is an activated Michael acceptor, making it reactive towards nucleophiles. This reactivity is central to its utility as a conjugation handle, particularly for biomolecules.
Michael Addition Reactions with Thiol Nucleophiles
The sulfone moiety readily undergoes a thia-Michael addition reaction with thiol nucleophiles, such as the side chain of cysteine residues in proteins. researchgate.netrsc.org This reaction involves the conjugate addition of the thiolate anion to the carbon-carbon double bond adjacent to the sulfone group, forming a stable thioether linkage. nih.govnih.gov Vinyl sulfones are recognized as effective Michael acceptors for this purpose. nih.gov The reaction is typically performed under mild conditions, often at physiological or slightly basic pH, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate. nih.govnih.gov The electron-withdrawing nature of the sulfone group activates the adjacent double bond, making it susceptible to nucleophilic attack. nih.gov
The general mechanism for the base-catalyzed thia-Michael addition proceeds via the deprotonation of the thiol to form a thiolate, which then attacks the β-carbon of the activated alkene. Subsequent protonation of the resulting carbanion yields the final thioether conjugate. researchgate.net
Kinetic and Mechanistic Studies of Sulfone-Thiol Conjugation
Kinetic studies have demonstrated that the thiol-Michael addition to vinyl sulfones is a rapid and efficient process. rsc.org The reaction rate of ethyl vinyl sulfone with hexanethiol has been shown to be approximately seven times higher than that of hexyl acrylate, another common Michael acceptor. researchgate.netrsc.org The mechanism can be catalyzed by either a base or a nucleophile. researchgate.net In base-catalyzed reactions, the base deprotonates the thiol to generate the reactive thiolate. nih.gov In nucleophile-catalyzed reactions, the catalyst attacks the vinyl sulfone to form a zwitterionic intermediate, which then facilitates the reaction with the thiol. researchgate.net
A kinetic model for base-mediated thiol-vinyl sulfone photopolymerizations has been developed, showing excellent agreement with experimental data and underscoring the predictable nature of the reaction kinetics. science.gov The reaction is often considered a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. researchgate.net
Selectivity Profile of Sulfone Towards Various Nucleophiles
The sulfone Michael acceptor exhibits a high degree of selectivity for thiol nucleophiles over other nucleophiles, such as amines. nih.gov While reactions with amines are possible, they typically require more basic conditions. researchgate.net Under mildly acidic to neutral pH (6.5-7.5), the reaction with thiols is highly favored. nih.govthermofisher.com This selectivity is crucial for site-specific modification of proteins, where both amine (e.g., lysine) and thiol (e.g., cysteine) residues are present.
Studies comparing vinyl sulfones and acrylates have shown that vinyl sulfones react selectively and more rapidly with thiols. researchgate.netrsc.org In a competitive reaction with a 2:1:1 molar ratio of hexanethiol, ethyl vinyl sulfone, and hexyl acrylate, the vinyl sulfone reached 100% conversion with minimal consumption of the acrylate, demonstrating the high selectivity of the sulfone acceptor. researchgate.netrsc.org This high selectivity allows for controlled and specific conjugation even in complex chemical environments.
Stability of Sulfone Conjugates in Chemical Environments
A significant advantage of sulfone-based linkers is the exceptional stability of the resulting thioether conjugate. nih.govacs.org In contrast to maleimide-based conjugates, which are known to undergo retro-Michael reactions and thiol exchange in the presence of other thiols like glutathione, sulfone conjugates are significantly more stable. nih.govfrontiersin.org
Studies have shown that while maleimide (B117702) conjugates can be labile, sulfone conjugates exhibit enhanced stability in human plasma. nih.govacs.org For instance, a hemoglobin conjugate with mono-sulfone-PEG retained over 90% of its conjugation after seven days at 37°C in the presence of 1 mM glutathione, whereas the corresponding maleimide-PEG conjugate retained less than 70%. frontiersin.org This improved stability is attributed to the chemical nature of the resulting thioether bond, which is less susceptible to cleavage and exchange reactions. nih.govnih.gov
| Conjugate Type | Incubation Condition | Time | Conjugation Retained | Reference |
| A12 Hb-mono-sulfone-PEG | 1 mM GSH, 37°C | 7 days | > 90% | frontiersin.org |
| A12 Hb-maleimide-PEG | 1 mM GSH, 37°C | 7 days | < 70% | frontiersin.org |
| HC-A114C sulfone conjugate | Human plasma, 37°C | 1 month | ~90% | nih.gov |
| HC-A114C maleimide conjugate | Human plasma, 37°C | 1 month | > 50% | nih.gov |
Influence of PEG Chain Length and Architecture on Sulfone Reactivity
The polyethylene (B3416737) glycol (PEG) chains in m-PEG3-Sulfone-PEG3-t-butyl ester influence its physical properties, such as solubility and steric hindrance. The hydrophilic PEG spacers increase the solubility of the molecule in aqueous media, which is beneficial for bioconjugation reactions. broadpharm.com
The length and architecture of PEG chains can affect the reactivity of the terminal functional groups. Longer PEG chains can create a more flexible network and may increase steric hindrance, potentially slowing down the reaction rate. nih.govacs.org However, the PEG chain can also create a microenvironment that may influence the accessibility and reactivity of the sulfone moiety. nih.gov Studies on dendrimers have shown that the introduction of PEG chains can alter the biological activity, which is related to the molecule's interactions and reactivity. acs.org In cross-linked networks, increasing the PEG chain length has been shown to decrease the cross-linking density and increase the swelling ability of the resulting hydrogel. acs.org
Reactivity of the t-butyl Ester Moiety
The t-butyl ester group serves as a protecting group for a carboxylic acid functionality. youtube.com This group is stable under many reaction conditions, including those used for the Michael addition of the sulfone moiety. broadpharm.com The primary reactivity of the t-butyl ester is its cleavage under acidic conditions to yield the corresponding carboxylic acid. organic-chemistry.orgbroadpharm.com
This deprotection is typically achieved using acids such as trifluoroacetic acid (TFA) or aqueous phosphoric acid. organic-chemistry.orgbroadpharm.com The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), a stable carbocation, to release the free carboxylic acid. youtube.com This orthogonal deprotection strategy allows for the initial conjugation of the molecule via its sulfone group, followed by the deprotection of the t-butyl ester to reveal a carboxylic acid. This newly exposed functional group can then be used for subsequent reactions, such as amide bond formation with an amine-containing molecule. broadpharm.com
Acid-Catalyzed Deprotection of the t-butyl Ester
The primary reaction associated with m-PEG3-Sulfone-PEG3-t-butyl ester is the removal of the t-butyl protecting group to unmask a terminal carboxylic acid. This transformation is typically achieved under acidic conditions. broadpharm.combroadpharm.com The t-butyl ester is highly susceptible to acid-catalyzed hydrolysis due to the stability of the intermediate tertiary carbocation (t-butyl cation) that is formed during the reaction. acsgcipr.orgstackexchange.com
The generally accepted mechanism for this deprotection involves the following steps:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid. This increases the electrophilicity of the carbonyl carbon. acsgcipr.orgstackexchange.com
Carbocation Formation: The C-O single bond cleaves, releasing a relatively stable t-butyl carbocation and the desired carboxylic acid. This step is the rate-determining step of the reaction. acsgcipr.org
Deprotonation: The t-butyl cation is then neutralized. In the presence of a nucleophile or a base, it can form t-butanol or, more commonly, undergo elimination to form isobutylene gas. stackexchange.commasterorganicchemistry.com
Commonly used acidic reagents for this deprotection include strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl). lookchem.com The choice of acid and solvent is critical for achieving high yields and preventing unwanted side reactions.
Optimization of Deprotection Conditions for Selective Transformation
While the deprotection of t-butyl esters is a standard procedure, optimization is often necessary to ensure selectivity, especially in complex molecules. The conditions must be harsh enough to cleave the ester but mild enough to leave other sensitive functional groups, such as the sulfone moiety and the PEG linkages in m-PEG3-Sulfone-PEG3-t-butyl ester, intact. lookchem.com The sulfone group is generally stable to the acidic conditions used for t-butyl ester removal. researchgate.net
Several factors can be adjusted to optimize the reaction:
Acid Strength and Concentration: Strong acids like TFA are highly effective, often used in concentrations ranging from 20% to 50% in a solvent like DCM. However, milder acids such as aqueous phosphoric acid or Lewis acids like ytterbium triflate and ferric chloride have been developed for substrates sensitive to harsh conditions. niscpr.res.inorganic-chemistry.orgorganic-chemistry.orgnih.gov
Reaction Temperature and Time: Deprotection is typically carried out at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the acid concentration and the substrate. lookchem.com Monitoring the reaction by techniques like TLC or LC-MS is crucial to determine the point of completion and avoid degradation.
Solvent: Dichloromethane (DCM) is a common solvent due to its ability to dissolve the starting material and its inertness under acidic conditions.
The following table summarizes various conditions reported for the deprotection of t-butyl esters, which can be adapted for m-PEG3-Sulfone-PEG3-t-butyl ester.
| Reagent(s) | Solvent | Temperature | Typical Duration | Selectivity Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 0.5 - 2 hours | Standard, highly efficient method. |
| Hydrochloric Acid (HCl) | Dioxane / Water | Room Temp. | 1 - 4 hours | Common alternative to TFA. acsgcipr.org |
| Aqueous Phosphoric Acid | - | Room Temp. | Varies | Mild and selective; tolerates many other protecting groups. organic-chemistry.orgorganic-chemistry.org |
| Ferric Chloride (FeCl₃) | Dichloromethane (DCM) | Room Temp. | ~1.5 hours | Mild Lewis acid approach, useful in solid-phase synthesis. nih.gov |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | ~6 hours | Catalytic and mild, selective in the presence of benzyl (B1604629) or methyl esters. niscpr.res.in |
| Silica Gel | Toluene | Reflux | 0.5 - 7 hours | A heterogeneous and mild method, though requires heat. lookchem.com |
Subsequent Reactions of the Exposed Carboxylic Acid Group
Once the t-butyl ester is removed, the resulting terminal carboxylic acid, m-PEG3-Sulfone-PEG3-carboxylic acid , becomes available for a variety of subsequent chemical transformations. The most common and significant reaction is amide bond formation. axispharm.com This reaction is fundamental for linking the sulfone-containing PEG moiety to proteins, peptides, or other molecules containing a primary or secondary amine.
The carboxylic acid is typically activated in situ to facilitate the coupling with an amine. Common activating agents include:
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form activated esters, leading to rapid and high-yielding amide bond formation with minimal side reactions. broadpharm.comaxispharm.com
The general scheme for this two-step process is:
Deprotection: m-PEG3-Sulfone-PEG3-t-butyl ester + Acid → m-PEG3-Sulfone-PEG3-carboxylic acid + Isobutylene
Amide Coupling: m-PEG3-Sulfone-PEG3-carboxylic acid + R-NH₂ + Coupling Agent → m-PEG3-Sulfone-PEG3-CONH-R
This sequence allows for the precise and directed conjugation of the linker to a target molecule.
Orthogonal Reactivity of Sulfone and t-butyl Ester Groups
Orthogonal protection and reactivity are central to the utility of m-PEG3-Sulfone-PEG3-t-butyl ester in multi-step synthesis. researchgate.net This principle dictates that one functional group can be selectively manipulated without affecting the other.
The t-butyl ester is specifically designed to be acid-labile. It is stable under basic, neutral, and mild reducing/oxidizing conditions but is readily cleaved by strong acids. acsgcipr.org
The sulfone group , in contrast, is exceptionally robust and chemically inert under a wide range of conditions. researchgate.net It is stable to the strong acidic conditions (e.g., TFA) used to remove the t-butyl ester. It is also resistant to many nucleophiles and common oxidizing and reducing agents used in peptide and small molecule synthesis.
This orthogonality ensures that the deprotection of the t-butyl ester can be performed cleanly to reveal the carboxylic acid without any interference from or degradation of the sulfone core. broadpharm.com Conversely, if a reaction were to be performed targeting the sulfone group (for example, a Ramberg-Bäcklund reaction, though not typical for this linker's application), conditions could be chosen that would leave the t-butyl ester intact. This selective reactivity allows for a controlled, stepwise assembly of complex molecular architectures, which is critical for its role as a bifunctional linker.
Applications of M Peg3 Sulfone Peg3 T Butyl Ester in Academic Chemical and Materials Research
Role as a Bifunctional Crosslinker in Polymer Synthesis
The dual, orthogonal reactivity of m-PEG3-Sulfone-PEG3-t-butyl ester allows it to act as a sophisticated crosslinking agent for the synthesis of well-defined polymeric structures. Its ability to connect different molecular entities in a controlled, sequential manner is a significant advantage over single-step crosslinking methods.
In polymer chemistry, m-PEG3-Sulfone-PEG3-t-butyl ester is utilized to construct block copolymers and complex polymer networks with high precision. The synthetic strategy involves a two-step process. First, the sulfone moiety of the linker can be reacted with a thiol-terminated polymer or biomolecule. Following this initial conjugation and purification, the t-butyl ester group is deprotected, revealing a terminal carboxylic acid. This newly available functional group can then be activated with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to form a stable amide bond with an amine-containing molecule or polymer chain. chemicalbook.com
This sequential approach is critical for creating defined architectures such as A-B block copolymers where traditional methods might yield a mixture of products. Furthermore, this methodology is translatable to solid-phase synthesis, which facilitates the straightforward preparation and purification of bi-terminal PEGylated peptide conjugates with a precise molecular mass, avoiding the positional isomerism and polydispersity often seen with other PEGylation techniques. google.com The resulting PEGylated materials exhibit enhanced hydrophilicity and stability, which is crucial for biomedical applications. nih.gov
The formation of hydrogels through the reaction between sulfone and thiol groups is a robust method for creating biocompatible matrices for applications like 3D cell culture. nih.gov The crosslinking chemistry is typically based on a Michael-type addition, where the sulfone group (often as a vinyl sulfone or methylsulfone) reacts with a thiol group from another molecule, such as a dithiol-functionalized PEG (HS-PEG-SH), to form a stable thioether linkage. researchgate.netrsc.org This reaction proceeds efficiently under physiological conditions, and the gelation kinetics can be tuned by adjusting factors like pH, precursor concentration, and the degree of functionalization. rsc.org
Recent research has highlighted the advantages of methylsulfone-thiol reactions for creating hydrogels for cell encapsulation. nih.govacs.org These reactions exhibit tunable kinetics, a high degree of conversion, and produce stable, cytocompatible products. nih.gov The resulting hydrogels show excellent homogeneity and hydrolytic stability, properties that are superior to some other thiol-based crosslinking systems. nih.gov The compound m-PEG3-Sulfone-PEG3-t-butyl ester, with its reactive sulfone group, serves as a crosslinker that fits within this chemical framework, enabling the connection of thiol-functionalized polymer backbones to form a stable, three-dimensional hydrogel network.
| Property | Finding | Reference |
|---|---|---|
| Crosslinking Chemistry | Michael-type addition between sulfone (e.g., methylsulfone, vinyl sulfone) and thiol groups. | nih.govresearchgate.net |
| Reaction Conditions | Proceeds at physiological pH and temperature. Gelation time is tunable from seconds to minutes. | nih.govrsc.org |
| Mechanical Properties | Young's modulus and equilibrium swelling can be controlled by altering polymer loading and crosslinker density. | rsc.org |
| Biocompatibility | Hydrogels are cytocompatible and suitable for in situ cell encapsulation and 3D culture of fibroblasts and endothelial cells. | nih.govrsc.org |
| Stability | The resulting thioether bond is stable, leading to hydrogels with good hydrolytic stability. | nih.gov |
Functionalization of Surfaces and Materials
The specific reactivity of the sulfone group makes m-PEG3-Sulfone-PEG3-t-butyl ester an effective tool for covalently modifying surfaces and complex biological materials, enabling the design of functional bioconjugates and interfaces.
The sulfone group on the linker readily reacts with thiol groups that can be introduced onto a variety of solid supports. A particularly advanced application of this chemistry is in the site-specific modification of proteins and antibodies. axispharm.com Bis-sulfone linkers are used to create stable "Thiobridges" by reacting with the two free thiols generated from the reduction of a native disulfide bond in an antibody. axispharm.com This process re-bridges the protein chain, maintaining its tertiary structure while introducing a covalent attachment point for another molecule. axispharm.com This method allows for the highly controlled, site-specific immobilization of proteins onto other materials or drug payloads. While not a bis-sulfone itself, m-PEG3-Sulfone-PEG3-t-butyl ester's reactivity is based on the same core principle, allowing it to covalently bind to cysteine residues on proteins or thiol-functionalized surfaces. cookechem.combroadpharm.com Additionally, related thiol-PEG linkers have shown reactivity with transition metal surfaces like gold and silver, suggesting potential applications in the development of biosensors and functionalized nanomaterials. broadpharm.com
The principles of surface functionalization extend directly to the engineering of sophisticated nanoparticles, most notably Antibody-Drug Conjugates (ADCs). axispharm.com ADCs are a class of therapeutics where a cytotoxic drug is linked to an antibody that targets cancer cells. The linker is a critical component, and bis-sulfone PEG linkers have been used to create highly homogenous ADCs. axispharm.com By using a bis-sulfone linker to re-bridge reduced disulfide bonds on the antibody, ADCs can be produced with a precise and uniform drug-to-antibody ratio (DAR), typically of 4, which is a significant improvement over less controlled conjugation methods that yield heterogeneous mixtures. axispharm.com
The use of a linker like m-PEG3-Sulfone-PEG3-t-butyl ester in such constructs provides the PEG moiety, which improves the solubility, stability, and pharmacokinetic profile of the final ADC. axispharm.com This precise control over the nanoparticle's composition and architecture is crucial for its therapeutic efficacy and safety.
Design of Advanced Molecular Architectures
The unique, heterobifunctional nature of m-PEG3-Sulfone-PEG3-t-butyl ester makes it an exemplary building block for complex, rationally designed molecules. One of the most prominent applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). cookechem.comchemicalbook.com PROTACs are advanced therapeutic modalities designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to destroy a specific target protein. medchemexpress.com
A PROTAC molecule consists of two distinct ligands connected by a flexible linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. medchemexpress.com The linker's role is to bridge these two proteins, facilitating the transfer of ubiquitin to the target protein, thereby marking it for degradation. The m-PEG3-Sulfone-PEG3-t-butyl ester is well-suited for this purpose. Its orthogonal reactive ends allow for the sequential, controlled attachment of the two different ligands. For example, the sulfone end can be reacted with a thiol-modified E3 ligase ligand, and after deprotection, the carboxylic acid end can be coupled to an amine-bearing target protein ligand. The PEG component of the linker ensures adequate solubility and provides the necessary spatial separation and flexibility for the ternary complex to form effectively. cookechem.comchemicalbook.com
Construction of Heterobifunctional Probes and Conjugates
The defining characteristic of m-PEG3-Sulfone-PEG3-t-butyl ester is its heterobifunctional nature. It possesses two different reactive ends, allowing for the sequential attachment of distinct molecules. One end features a stable methoxy (B1213986) group (m-PEG), while the other has a t-butyl ester. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for conjugation, typically with amine-containing molecules. broadpharm.comaxispharm.com
The central sulfone group also presents a reactive site, particularly towards thiol groups found in cysteine residues of proteins. broadpharm.com This multi-functionality allows researchers to construct sophisticated probes. For instance, a biomolecule can be attached at one end (after deprotection of the ester), while the sulfone group can be used for linkage to a second molecule or a surface. This principle is fundamental in the creation of Proteolysis Targeting Chimeras (PROTACs), where similar PEG-based linkers connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, demonstrating the utility of such linkers in creating bifunctional molecules. medchemexpress.com
Preparation of Complex PEGylated Scaffolds
PEGylated scaffolds are macromolecular structures built around PEG chains, designed to improve the properties of conjugated molecules, such as proteins, peptides, or nanoparticles. The process of attaching PEG chains, known as PEGylation, is a widely used strategy to enhance the stability, solubility, and circulating half-life of therapeutic proteins. nih.govnih.gov
The compound m-PEG3-Sulfone-PEG3-t-butyl ester is an ideal building block for creating such complex scaffolds. Its defined length and discrete PEG units (PEG3) allow for precise control over the spacing between conjugated entities. Researchers can leverage the linker to connect multiple components, forming well-defined, multi-part architectures. For example, it can be used to modify the surface of nanoparticles, with the PEG chains providing a hydrophilic shield that reduces protein adsorption and recognition by the immune system. The ability to create these scaffolds is crucial in fields like drug delivery and tissue engineering, where the final structure's properties are paramount.
Methodological Advancements in Bioconjugation Chemistry (Non-Clinical Focus)
The specific reactivity of the functional groups in m-PEG3-Sulfone-PEG3-t-butyl ester has contributed to the development of more precise and controlled bioconjugation techniques.
Site-Selective PEGylation Strategies Using Sulfone Reactivity
A significant challenge in protein modification is achieving site-selectivity, ensuring that the PEG chain attaches to a specific location on the protein. Non-selective methods can lead to a heterogeneous mixture of products with varying activity. acs.org The sulfone group has been instrumental in developing more selective strategies.
One advanced method involves targeting the disulfide bonds present in many proteins. nih.govacs.org This technique proceeds in two steps:
The protein's native disulfide bond is gently reduced to yield two free cysteine thiol groups. acs.org
A PEG reagent containing an α,β-unsaturated β'-monosulfone then reacts with both thiols in a sequential manner. This "bis-alkylation" reforms a stable three-carbon bridge between the sulfur atoms, effectively replacing the disulfide bond with a PEGylated linker. nih.govacs.org
This approach is highly site-specific and helps to maintain the protein's original tertiary structure, which is often dependent on the disulfide linkage. acs.org The slower reaction rate of vinyl sulfone reagents compared to other thiol-reactive groups like maleimides can also make the conjugation process easier to control, forming a very stable thioether linkage. biopharminternational.com
Table 1: Comparison of Thiol-Reactive PEGylation Reagents
| Reagent Type | Linkage Formed | Stability | Key Features |
|---|---|---|---|
| PEG-monosulfone | Thioether bridge | Very Stable | Reacts with two thiols from a reduced disulfide bond; reaction can be easier to control. acs.orgbiopharminternational.com |
| PEG-maleimide | Thioether | Unstable under alkaline conditions | Highly specific for cysteine thiols under mild conditions. nih.govbiopharminternational.com |
| PEG-iodoacetate | Thioether | More stable than maleimide (B117702) linkage | Can potentially modify tyrosine residues due to free iodine. biopharminternational.com |
| PEG-thiol | Disulfide | Unstable under alkaline conditions | Forms a disulfide bond with protein thiols. biopharminternational.com |
Development of Linkers for Sequential or Orthogonal Conjugation
Orthogonal conjugation refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with one another. Linkers like m-PEG3-Sulfone-PEG3-t-butyl ester are designed for such strategies.
The key to its utility in sequential conjugation is the t-butyl ester group. This group is stable under many reaction conditions but can be selectively removed with acid to reveal a carboxylic acid. broadpharm.combroadpharm.com This allows for a multi-step synthesis:
A reaction can be performed utilizing the sulfone group's reactivity.
Subsequently, the t-butyl protecting group is removed.
The newly exposed carboxylic acid can then undergo a second, different conjugation reaction, such as amide coupling with a primary amine. axispharm.com
This orthogonal capability enables the construction of highly complex and well-defined bioconjugates, where different molecules are precisely positioned within the final structure. This level of control is essential for creating advanced materials and probes for academic research.
Table 2: Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| m-PEG3-Sulfone-PEG3-t-butyl ester | 2055041-00-2 | C20H40O10S | 472.59 |
| m-PEG3-S-PEG3-t-butyl ester | 2055040-96-3 | C20H40O8S | 440.60 |
| m-PEG3-Sulfone-PEG3-azide | Not specified | Not specified | Not specified |
| Amino-PEG3-t-butyl ester | 252881-74-6 | C13H27NO5 | 277.36 |
Analytical and Spectroscopic Characterization of M Peg3 Sulfone Peg3 T Butyl Ester and Its Derivatives
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental to the structural confirmation and purity assessment of m-PEG3-Sulfone-PEG3-t-butyl ester.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of m-PEG3-Sulfone-PEG3-t-butyl ester. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all constituent parts of the molecule.
In ¹H NMR spectroscopy, the characteristic signals of the PEG backbone appear as a complex multiplet in the region of 3.5-3.8 ppm. The terminal methoxy (B1213986) group (CH₃O-) provides a distinct singlet at approximately 3.38 ppm. The nine protons of the t-butyl group (-C(CH₃)₃) are highly shielded and typically produce a sharp singlet around 1.45 ppm. The methylene (B1212753) protons adjacent to the sulfone group (SO₂) are deshielded and resonate at a lower field, expected around 3.2-3.4 ppm. The methylene protons of the propionate (B1217596) ester moiety also have characteristic shifts. researchgate.net
The analysis of derivatives, such as the corresponding carboxylic acid (m-PEG3-Sulfone-PEG3-acid) formed upon cleavage of the t-butyl ester, can be readily monitored by NMR. The ¹H NMR spectrum of the acid derivative would show the disappearance of the singlet at ~1.45 ppm, which is a definitive indicator of the successful deprotection of the t-butyl group. researchgate.net
Table 1: Predicted ¹H NMR Spectroscopic Data for m-PEG3-Sulfone-PEG3-t-butyl ester
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.45 | s | 9H | -C(CH ₃)₃ |
| ~2.50 | t | 2H | -O-CH₂-CH ₂-COO- |
| ~3.38 | s | 3H | CH ₃-O- |
| ~3.40 | t | 4H | -CH ₂-SO₂-CH ₂- |
| ~3.55-3.75 | m | 20H | -O-CH ₂-CH ₂-O- (PEG backbone) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for m-PEG3-Sulfone-PEG3-t-butyl ester
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~28.1 | -C(C H₃)₃ |
| ~35.5 | -O-CH₂-C H₂-COO- |
| ~55.0 | -C H₂-SO₂-C H₂- |
| ~59.0 | C H₃-O- |
| ~67.0-71.0 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~81.0 | -C (CH₃)₃ |
Mass spectrometry (MS) is a critical tool for verifying the molecular weight and assessing the purity of m-PEG3-Sulfone-PEG3-t-butyl ester. Given its molecular formula of C₂₀H₄₀O₁₀S, the monoisotopic mass is 472.2499 g/mol .
Soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In positive ion mode, the compound is often detected as a sodium adduct [M+Na]⁺ or a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through analysis of its fragmentation patterns. Key fragmentation pathways would include:
Loss of the t-butyl group: A neutral loss of 56 Da (C₄H₈) from the [M+H]⁺ ion.
Ester cleavage: Fragmentation at the ester linkage. libretexts.org
PEG chain fragmentation: Characteristic loss of ethylene (B1197577) glycol units (44.026 Da).
Sulfone fragmentation: Cleavage of the C-S bonds adjacent to the sulfone group.
Table 3: Plausible ESI-MS Fragmentation Data for m-PEG3-Sulfone-PEG3-t-butyl ester
| m/z (amu) | Ion Species | Description |
|---|---|---|
| 495.24 | [M+Na]⁺ | Sodium adduct of the intact molecule |
| 473.26 | [M+H]⁺ | Protonated intact molecule |
| 417.20 | [M-C₄H₈+H]⁺ | Loss of isobutylene (B52900) from the t-butyl ester |
| 385.17 | [M-C₄H₈-CH₃OH+H]⁺ | Subsequent loss of methanol |
Chromatographic Separation Techniques
Chromatographic methods are essential for determining the purity of m-PEG3-Sulfone-PEG3-t-butyl ester and for characterizing any related polymeric materials.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic compounds like m-PEG3-Sulfone-PEG3-t-butyl ester. Due to the lack of a strong UV-absorbing chromophore in the molecule, detection can be challenging with standard UV detectors. Therefore, HPLC systems are often coupled with more universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS). axispharm.com
A reversed-phase HPLC method is typically employed for analysis. A C18 column is a common choice, and a gradient elution using water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or ammonium (B1175870) acetate, allows for the separation of the main compound from starting materials, by-products, or degradation products.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | ELSD or Mass Spectrometer (ESI+) |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. It is a primary technique for characterizing polymers, providing information on the average molecular weight and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution.
For a discrete and well-defined molecule like m-PEG3-Sulfone-PEG3-t-butyl ester, GPC is of limited use for purity assessment, as it would be expected to elute as a single, sharp peak. Its main application in this context would be to confirm its monodisperse nature (PDI ≈ 1.0). However, if this molecule were used as a monomer or initiator in a polymerization reaction to create a larger PEG-based polymer, GPC would be an indispensable tool for characterizing the resulting polymer product.
Quantitative Analysis of Functional Group Conversion
A key reaction involving m-PEG3-Sulfone-PEG3-t-butyl ester is the cleavage of the t-butyl ester to yield the corresponding carboxylic acid (m-PEG3-Sulfone-PEG3-acid). This deprotection step is often a prerequisite for subsequent conjugation reactions, such as amide bond formation. It is crucial to be able to quantify the conversion of this reaction.
Quantitative NMR (qNMR) is a highly effective method for this purpose. The reaction progress can be monitored by observing the signal of the t-butyl protons. By adding a known amount of an internal standard (a compound with a distinct NMR signal that does not interfere with other signals in the spectrum) to the reaction mixture, the conversion can be calculated accurately.
The percentage conversion is determined by comparing the integral of the t-butyl proton singlet at ~1.45 ppm to the integral of a known proton signal from the internal standard. As the reaction proceeds, the integral of the t-butyl signal decreases. A complete reaction is indicated by the complete disappearance of this signal. This method allows for a direct, in-situ measurement of the reaction yield without the need for isolation of the product.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| m-PEG3-Sulfone-PEG3-t-butyl ester |
| m-PEG3-Sulfone-PEG3-acid |
| Proteolysis Targeting Chimeras (PROTACs) |
| Acetonitrile |
| Methanol |
| Formic Acid |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes to PEG-Sulfone-PEG-ester Systems
The synthesis of asymmetric PEG linkers like m-PEG3-Sulfone-PEG3-t-butyl ester presents a chemical challenge. Current methods often involve multi-step processes that can be inefficient. Future research is likely to focus on developing more streamlined and efficient synthetic routes.
One promising area is the development of one-pot synthesis strategies. These methods, which combine multiple reaction steps into a single procedure without isolating intermediates, can significantly improve efficiency and reduce waste. For instance, a one-pot approach could involve the sequential functionalization of a core PEG molecule, first introducing the sulfone moiety and then the different end groups (methoxy and t-butyl ester).
Another avenue of exploration is the use of solid-phase synthesis. This technique, where the growing linker is attached to a solid support, can simplify purification and allow for the rapid generation of a library of related compounds with varying PEG chain lengths or different ester groups. This would be particularly useful for optimizing the properties of the linker for specific applications.
Furthermore, the development of novel methods for introducing the sulfone group into the PEG backbone is an active area of research. While traditional methods often rely on the oxidation of a corresponding sulfide, newer approaches might explore direct sulfonylation reactions that offer greater control and efficiency. A key challenge is to achieve high chemoselectivity, ensuring that only the desired hydroxyl groups on the PEG starting materials are modified.
Exploration of Enhanced Reactivity and Tunable Selectivity in Sulfone Chemistry
The sulfone group in m-PEG3-Sulfone-PEG3-t-butyl ester is not merely a passive spacer; it plays an active role in the reactivity of the molecule. The electron-withdrawing nature of the sulfone can influence the reactivity of adjacent functional groups. A significant area of future research will be to explore and harness this reactivity for more controlled and selective chemical ligations.
One key trend is the move away from traditional maleimide-based linkers for bioconjugation. While widely used, maleimide-cysteine linkages can be unstable in vivo, leading to premature cleavage of the conjugate. Sulfone-based linkers have been shown to form more stable thioether bonds with cysteine residues, offering a significant advantage for applications such as antibody-drug conjugates (ADCs). nih.govresearchgate.net Research will likely focus on quantifying the enhanced stability of conjugates formed with m-PEG3-Sulfone-PEG3-t-butyl ester and similar linkers under physiological conditions.
Furthermore, the reactivity of the sulfone moiety itself can be tuned. By modifying the chemical environment around the sulfone group, it may be possible to control its reactivity towards different nucleophiles. This could enable the development of "smart" linkers that react only under specific conditions, such as a change in pH or the presence of a particular enzyme. Such tunable selectivity would be highly valuable for targeted drug delivery and other advanced applications.
The table below summarizes the reactivity of different functional groups often found in bifunctional linkers.
| Functional Group | Reactive Towards | Bond Formed | Stability |
| Sulfone | Thiols (e.g., Cysteine) | Thioether | High |
| Maleimide (B117702) | Thiols (e.g., Cysteine) | Thioether | Moderate (prone to retro-Michael addition) |
| NHS Ester | Amines (e.g., Lysine) | Amide | High |
| Aldehyde | Amines, Hydrazides | Imine, Hydrazone | Moderate (often requires reduction for stability) |
| Alkyne | Azides (Click Chemistry) | Triazole | High |
This table highlights the potential of sulfone-based linkers to provide more stable bioconjugates compared to some commonly used alternatives.
Integration of m-PEG3-Sulfone-PEG3-t-butyl ester in Advanced Materials Design
The unique properties of PEG, such as its hydrophilicity and biocompatibility, make it an ideal component for advanced materials, particularly in the biomedical field. The incorporation of the sulfone group and the ester functionality in m-PEG3-Sulfone-PEG3-t-butyl ester opens up new possibilities for material design.
One of the most promising applications is in the development of hydrogels. Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix, making them suitable for tissue engineering and controlled drug release. The bifunctional nature of m-PEG3-Sulfone-PEG3-t-butyl ester allows it to act as a crosslinker, forming the hydrogel network. The sulfone groups can react with thiol-containing molecules to form stable crosslinks, while the t-butyl ester can be hydrolyzed under acidic conditions to introduce carboxylic acid groups. broadpharm.com These carboxylic acid groups can then be used for further functionalization, for example, to attach bioactive molecules or to make the hydrogel pH-responsive.
Research in this area will likely focus on:
Controlling hydrogel properties: By varying the concentration of the linker and the crosslinking conditions, it should be possible to tune the mechanical properties of the hydrogel, such as its stiffness and swelling ratio.
Creating self-assembling materials: The amphiphilic nature of the linker, with its hydrophilic PEG chains and more hydrophobic core, could be exploited to create self-assembling nanoparticles or micelles for drug delivery applications.
Developing biodegradable materials: The ester linkage in the molecule provides a potential point for hydrolytic or enzymatic degradation. This could be used to create biodegradable materials that break down in the body over time, releasing their payload in a controlled manner.
Innovations in Multi-functional PEG Linker Systems for Chemical Synthesis
The field of chemical biology is increasingly moving towards the use of multi-functional molecules that can perform several tasks simultaneously. Heterobifunctional linkers like m-PEG3-Sulfone-PEG3-t-butyl ester are at the forefront of this trend.
A particularly exciting application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules that can recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govbroadpharm.com A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The properties of the linker, such as its length, flexibility, and solubility, are critical for the efficiency of the PROTAC.
m-PEG3-Sulfone-PEG3-t-butyl ester is an ideal candidate for a PROTAC linker. medchemexpress.comcookechem.com The PEG chains enhance the solubility and pharmacokinetic properties of the PROTAC, while the sulfone and ester groups provide points for attaching the two ligands. The t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to one of the ligands, while the other end of the linker can be modified to attach to the second ligand.
Future innovations in this area will likely involve:
Creating libraries of PROTACs: By using a modular approach, where different target ligands and E3 ligase ligands are combined with a variety of linkers, it will be possible to rapidly screen for the most effective PROTAC for a particular target.
Developing linkers with orthogonal reactivity: This would allow for the sequential and controlled attachment of the two ligands, providing greater flexibility in the design of the PROTAC.
Incorporating cleavable elements: The introduction of cleavable groups into the linker could allow for the release of the active components of the PROTAC at the target site, potentially improving its specificity and reducing off-target effects.
The table below lists the key components of a PROTAC and the role of the linker.
| PROTAC Component | Function | Role of m-PEG3-Sulfone-PEG3-t-butyl ester as a Linker |
| Target Protein Ligand | Binds to the protein of interest. | Provides a point of attachment for the ligand. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Provides a point of attachment for the ligand. |
| Linker | Connects the two ligands and influences the overall properties of the PROTAC. | Enhances solubility and pharmacokinetic properties (PEG chains). Allows for controlled attachment of ligands (sulfone and ester groups). |
Q & A
Q. How can researchers ensure reproducibility when scaling up m-PEG3-Sulfone-PEG3-t-butyl ester synthesis?
- Adhere to Good Laboratory Practices (GLP):
- Document reaction parameters (temperature, stirring rate, reagent purity).
- Use calibrated equipment (e.g., pH meters, balances).
- Validate intermediates with orthogonal techniques (e.g., NMR + HPLC).
- Share raw data (spectra, chromatograms) in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
